molecular formula C12H16BrN B2510153 8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1893150-95-2

8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2510153
CAS No.: 1893150-95-2
M. Wt: 254.171
InChI Key: TYLGUQXMXWHADR-UHFFFAOYSA-N
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Description

8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H16BrN It is a derivative of tetrahydroquinoline, featuring a bromine atom at the 8th position and three methyl groups at the 2nd, 2nd, and 4th positions

Scientific Research Applications

8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted tetrahydroquinolines.

    Oxidation Reactions: Products include quinoline derivatives.

    Reduction Reactions: Products include hydrogenated tetrahydroquinoline.

Mechanism of Action

The mechanism of action of 8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline depends on its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids. Additionally, the tetrahydroquinoline core can interact with various enzymes, modulating their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom, resulting in different reactivity and applications.

    8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    8-Iodo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline:

Uniqueness

8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it valuable in various research and industrial applications .

Properties

IUPAC Name

8-bromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLGUQXMXWHADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC=C2Br)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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